molecular formula C20H18N4OS B2776856 1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1052569-71-7

1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2776856
CAS No.: 1052569-71-7
M. Wt: 362.45
InChI Key: HVRRXYNTWDUVRK-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4OS and its molecular weight is 362.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets depending on their specific structure . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication that coordinates various behaviors including biofilm formation and virulence production .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their specific structure and target . For instance, some thiazole derivatives have been found to inhibit the lasB quorum sensing system in Pseudomonas aeruginosa , which is involved in the regulation of various virulence factors .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have various effects depending on their specific structure and target . For instance, some thiazole derivatives have been found to inhibit the growth of Pseudomonas aeruginosa and prevent biofilm formation .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability can be influenced by the solvent environment .

Biological Activity

1,5-Dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide, with the CAS number 1052569-71-7, is a synthetic compound belonging to the pyrazole class. Its unique structure incorporates a benzo[d]thiazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H18_{18}N4_4OS
  • Molecular Weight : 362.45 g/mol
  • IUPAC Name : 1,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of activity include:

Anticancer Activity

Recent research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of multiple cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In a study evaluating related pyrazole compounds, it was found that those with the 1H-pyrazole structure effectively inhibited tumor growth in various models, suggesting potential use as anticancer agents .

Antioxidant Properties

The compound's antioxidant activity has been assessed through in vitro assays. It has shown promising results in scavenging free radicals and reducing oxidative stress markers. This property is particularly relevant for neuroprotection and may contribute to its overall therapeutic profile .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases .
  • Induction of Apoptosis : The anticancer effects may be mediated through the induction of programmed cell death in malignant cells.

Case Studies and Research Findings

  • Antitumor Evaluation : A comprehensive study synthesized various pyrazole derivatives and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications to the pyrazole structure could enhance anticancer activity .
  • Neuroprotective Effects : In irradiated mice models, compounds similar to this compound demonstrated neuroprotective effects linked to their antioxidant properties .

Data Tables

Biological ActivityAssessed ModelsResults
AnticancerMDA-MB-231 (Breast)Significant growth inhibition
HepG2 (Liver)Induction of apoptosis
AntioxidantIn vitro assaysReduction in oxidative stress markers

Properties

IUPAC Name

1,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-12-4-9-16-18(10-12)26-20(22-16)14-5-7-15(8-6-14)21-19(25)17-11-13(2)24(3)23-17/h4-11H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRRXYNTWDUVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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